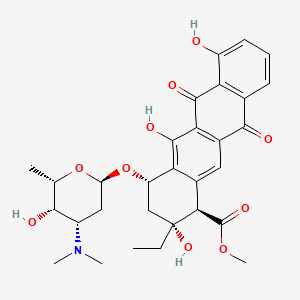

Adriamicinona

Descripción general

Descripción

Doxorubicina es un derivado del conocido fármaco quimioterapéutico doxorubicina. Es un compuesto antraciclínico que se utiliza principalmente en el tratamiento del cáncer debido a sus potentes propiedades citotóxicas. Doxorubicina es la forma aglicona de doxorubicina, lo que significa que carece de la porción de azúcar presente en doxorubicina. Este compuesto es conocido por su capacidad para intercalarse en el ADN, interrumpiendo así los procesos de replicación y transcripción esenciales para la proliferación de las células cancerosas .

Aplicaciones Científicas De Investigación

Doxorubicina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como compuesto modelo para estudiar la reactividad y los mecanismos de las antraciclinas.

Biología: Investigada por sus interacciones con el ADN y las proteínas, proporcionando información sobre sus mecanismos citotóxicos.

Medicina: Explorada por su potencial como agente anticancerígeno, particularmente en líneas celulares de cáncer resistentes a los fármacos.

Mecanismo De Acción

Doxorubicina ejerce sus efectos principalmente a través de la intercalación del ADN. Al insertarse entre los pares de bases del ADN, interrumpe la función normal del ADN, lo que lleva a la inhibición de la replicación y la transcripción. Esto da como resultado la activación de diversas vías celulares, incluida la inducción de la apoptosis (muerte celular programada). Los principales objetivos moleculares incluyen las enzimas topoisomerasas, que son esenciales para la replicación y reparación del ADN .

Compuestos similares:

Daunorubicina: Otra aglicona antraciclínica con propiedades de intercalación del ADN similares.

Epirubicina: Un isómero estereoisómero de doxorubicina con propiedades farmacocinéticas ligeramente diferentes.

Idarubicina: Un derivado con lipofilia mejorada y una mejor absorción celular.

Singularidad de doxorubicina: Doxorubicina es única debido a sus características estructurales específicas que permiten una eficiente intercalación del ADN y potentes efectos citotóxicos. Su capacidad para formar complejos estables con el ADN y su relativa alta estabilidad en condiciones fisiológicas la convierten en un compuesto valioso en la investigación y la terapia del cáncer .

Análisis Bioquímico

Biochemical Properties

Adriamycinone is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. Adriamycinone intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of the DNA strands, leading to DNA breaks and apoptosis . Additionally, Adriamycinone generates free radicals, which further damage cellular components .

Cellular Effects

Adriamycinone exerts significant effects on various cell types and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription . This results in the activation of cell signaling pathways related to apoptosis and cell cycle arrest. Adriamycinone also affects gene expression by inducing oxidative stress and altering the expression of genes involved in cell survival and apoptosis . Furthermore, it impacts cellular metabolism by generating reactive oxygen species (ROS), which can damage cellular components and disrupt metabolic processes .

Molecular Mechanism

The molecular mechanism of Adriamycinone involves several key interactions at the molecular level. It binds to DNA through intercalation, inserting itself between base pairs and disrupting the DNA structure . This binding inhibits the activity of topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks . Additionally, Adriamycinone generates ROS, which cause oxidative damage to cellular components, including lipids, proteins, and DNA . These combined effects result in the induction of apoptosis and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adriamycinone change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, Adriamycinone can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to Adriamycinone can result in cumulative damage to cellular components, particularly in cardiac cells, leading to cardiotoxicity . This highlights the importance of monitoring the stability and degradation of Adriamycinone in experimental settings.

Dosage Effects in Animal Models

The effects of Adriamycinone vary with different dosages in animal models. At low doses, Adriamycinone can effectively inhibit tumor growth with minimal side effects . At higher doses, the compound can cause significant toxicity, particularly in cardiac tissue . Studies have shown that high doses of Adriamycinone can lead to cardiomyopathy and heart failure due to the cumulative oxidative damage and apoptosis of cardiac cells . These findings underscore the importance of optimizing dosage to balance efficacy and toxicity.

Metabolic Pathways

Adriamycinone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction to form active metabolites such as adriamycinol . These metabolites can further interact with cellular components, contributing to the overall cytotoxic effects of Adriamycinone. The compound also affects metabolic flux by altering the levels of various metabolites involved in glycolysis, protein synthesis, and glutathione metabolism . These metabolic changes can influence the overall cellular response to Adriamycinone treatment.

Transport and Distribution

Adriamycinone is transported and distributed within cells and tissues through various mechanisms. It is rapidly taken up by cells and accumulates in the nucleus, where it exerts its cytotoxic effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, Adriamycinone binds to proteasomes, which play a role in its nuclear transport . The distribution of Adriamycinone within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of Adriamycinone is critical for its activity and function. The compound primarily localizes to the nucleus, where it intercalates into DNA and inhibits topoisomerase II . This nuclear localization is facilitated by its binding to proteasomes, which transport Adriamycinone from the cytoplasm to the nucleus . Additionally, Adriamycinone can localize to other cellular compartments, such as mitochondria, where it generates ROS and induces oxidative damage . The subcellular distribution of Adriamycinone is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de doxorubicina implica típicamente la modificación química de doxorubicina. Un método común es la hidrólisis de doxorubicina en condiciones ácidas para eliminar la porción de azúcar, lo que da como resultado la formación de doxorubicina. Este proceso se puede llevar a cabo utilizando ácido clorhídrico o ácido sulfúrico a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de doxorubicina sigue principios similares pero a mayor escala. El proceso implica la hidrólisis controlada de doxorubicina, seguida de pasos de purificación como la cristalización o la cromatografía para aislar doxorubicina. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) garantiza la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Doxorubicina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Doxorubicina se puede oxidar para formar derivados de quinona, que son conocidos por sus propiedades citotóxicas.

Reducción: La reducción de doxorubicina puede conducir a la formación de derivados de hidroquinona.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos carbonilo de doxorubicina.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Diversos derivados de antraciclina sustituidos.

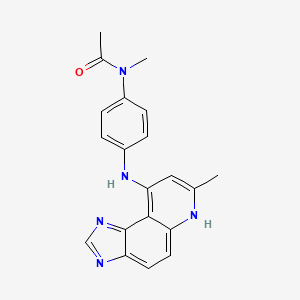

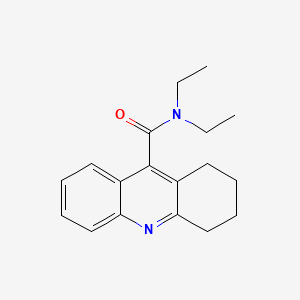

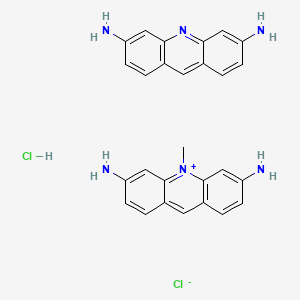

Comparación Con Compuestos Similares

Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.

Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.

Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.

Uniqueness of Doxorubicinone: Doxorubicinone is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .

Propiedades

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGBXXTIGCACK-CWKPULSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875303 | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24385-10-2 | |

| Record name | Adriamycin aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

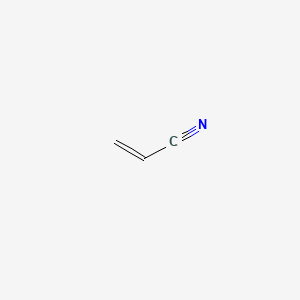

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.